molecular formula C16H11Br2N B12821059 3-Benzyl-2,4-dibromoquinoline

3-Benzyl-2,4-dibromoquinoline

Cat. No.: B12821059
M. Wt: 377.07 g/mol
InChI Key: GYZHNZKOCOXFJV-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-dibromoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at the 2 and 4 positions, along with a benzyl group at the 3 position, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dibromoquinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-benzylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2,4-dibromoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted quinoline derivatives
  • Benzyl alcohol or benzaldehyde derivatives
  • Tetrahydroquinoline derivatives

Scientific Research Applications

3-Benzyl-2,4-dibromoquinoline has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,4-dibromoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline ring can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

  • 2,4-Dibromoquinoline
  • 3-Benzylquinoline
  • 2,4-Dichloroquinoline

Comparison: 3-Benzyl-2,4-dibromoquinoline is unique due to the presence of both bromine atoms and a benzyl group, which enhances its reactivity and biological activity compared to its analogs. The bromine atoms increase the compound’s electrophilicity, making it more susceptible to nucleophilic attacks, while the benzyl group provides additional sites for functionalization .

Properties

Molecular Formula

C16H11Br2N

Molecular Weight

377.07 g/mol

IUPAC Name

3-benzyl-2,4-dibromoquinoline

InChI

InChI=1S/C16H11Br2N/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

GYZHNZKOCOXFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=C2Br)Br

Origin of Product

United States

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